7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine atoms attached at specific positions. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This intermediate is then converted to the desired compound using phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-chloro-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chloromethyl group. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its distinct biological activities.
Properties
CAS No. |
1935419-04-7 |
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Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
7-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-6-11-10-5-1-4(8)9-3-12(5)6/h1,3H,2H2 |
InChI Key |
UXGMMBHBGGYYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2CCl)Cl |
Purity |
95 |
Origin of Product |
United States |
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